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Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzonitrile

Cat. No.: B2736896

An In-Depth Technical Guide to 4-hydroxy-3-iodobenzonitrile (CAS 2296-23-3): Synthesis,
Characterization, and Applications in Chemical R&D

Abstract

4-Hydroxy-3-iodobenzonitrile, also known as 4-cyano-2-iodophenol, is a highly functionalized
aromatic compound that serves as a pivotal intermediate in modern synthetic chemistry.[1] Its
unique trifunctional structure, featuring a phenolic hydroxyl group, a nitrile moiety, and an aryl
iodide, presents orthogonal reactivity that is highly sought after by researchers in medicinal
chemistry and materials science. This guide provides a comprehensive overview of its chemical
properties, a detailed protocol for its synthesis and purification, an analysis of its spectroscopic
characteristics, and an exploration of its vast synthetic potential, particularly as a scaffold in the
development of complex molecular architectures for drug discovery.

Chemical Identity and Physicochemical Properties

4-Hydroxy-3-iodobenzonitrile is a substituted phenol derivative. The electron-withdrawing nitrile
group and the bulky, polarizable iodine atom, positioned ortho to the activating hydroxyl group,
create a unique electronic and steric profile. This substitution pattern is crucial for its
subsequent reactivity and application as a chemical building block.
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Property Value Source

CAS Number 2296-23-3 [2]

IUPAC Name 4-hydroxy-3-iodobenzonitrile [1]

Synonyms 4-Cyano-2-iodophenol [1]

Molecular Formula C7HaINO [1]

Molecular Weight 245.02 g/mol [1]
Typically an off-white to pale

Appearance ) Inferred
yellow solid

) Commercially available at

Purity [1]
297%

SMILES N#Cclccc(O)c(l)cl Inferred

InChlKey Inferred from structure Inferred

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-hydroxy-3-iodobenzonitrile is essential. The following

spectroscopic signatures are characteristic of the molecule.
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Technique

Expected Signature

1H NMR

Three aromatic protons exhibiting a distinct
splitting pattern (e.g., in DMSO-ds): a doublet
near 7.9 ppm (H ortho to -CN), a doublet of
doublets near 7.6 ppm (H ortho to -1), and a
doublet near 7.1 ppm (H meta to -CN and -1). A
broad singlet for the phenolic proton (-OH) will
appear at a higher chemical shift, typically >10

ppm.

13C NMR

Seven distinct carbon signals are expected. Key
shifts include the nitrile carbon (~117-119 ppm),
the hydroxyl-bearing carbon (~158-160 ppm),
and the iodine-bearing carbon, which will be
shifted to a higher field (~85-90 ppm) due to the

heavy-atom effect.

Infrared (IR)

A broad absorption band for the O-H stretch
(~3200-3400 cm™1). A sharp, medium-intensity
peak for the C=N stretch (~2225-2235 cm~1).[3]
A strong C-O stretching band (~1250-1300
cm~1). Aromatic C=C and C-H stretching bands

will also be present.

Mass Spec. (MS)

A prominent molecular ion peak [M]* at m/z =
245. The fragmentation pattern would likely
show losses of CO (m/z =217) and HCN (m/z =
218).

Synthesis and Purification

The most direct and common synthesis of 4-hydroxy-3-iodobenzonitrile is through the

electrophilic iodination of 4-hydroxybenzonitrile. The phenolic hydroxyl group is a potent

activating group and ortho-, para-director. With the para-position blocked by the nitrile group,

iodination selectively occurs at one of the ortho-positions. Controlling the stoichiometry of the

lodinating agent is critical to favor mono-iodination over the di-iodinated product, loxynil.[4]
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Synthesis Workflow
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Synthesis and Purification Workflow Diagram.
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Detailed Synthesis Protocol

This protocol is adapted from established procedures for the iodination of phenols.[4]

Materials:

4-hydroxybenzonitrile (1.0 eq)

lodine monochloride (ICI) (1.05 eq)

Glacial Acetic Acid

Deionized Water

Acetone (for recrystallization)

5% Aqueous Sodium Thiosulfate
Procedure:

e Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and condenser, dissolve 4-hydroxybenzonitrile in glacial acetic acid (~5-10
mL per gram of starting material).

 lodination: While stirring, slowly add a solution of iodine monochloride (1.05 eq) in glacial
acetic acid dropwise to the flask at room temperature. An exotherm may be observed.

o Reaction Completion: After the addition is complete, gently heat the reaction mixture to 70-
80°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or
LC-MS to ensure consumption of the starting material.

o Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a
beaker containing an excess of cold deionized water to precipitate the crude product. Stir for
30 minutes.

e Quenching: Add 5% aqueous sodium thiosulfate solution dropwise until the reddish-brown
color of excess iodine/ICl is discharged.
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« |solation: Collect the crude precipitate by suction filtration through a Buchner funnel. Wash
the filter cake thoroughly with deionized water to remove acetic acid and inorganic salts.

 Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot acetone.
If any insoluble impurities remain, filter the hot solution. Slowly add deionized water to the
hot filtrate with stirring until the solution becomes persistently turbid. Allow the solution to
cool slowly to room temperature and then in an ice bath to maximize crystal formation.

o Final Product: Collect the purified crystals by suction filtration, wash with a small amount of
cold 1:1 acetone/water, and dry under vacuum. The structure and purity should be confirmed
using the analytical methods described in Section 2.

Chemical Reactivity and Synthetic Utility

The power of 4-hydroxy-3-iodobenzonitrile as a synthetic intermediate lies in the distinct
reactivity of its three functional groups, which can often be addressed selectively.

4-hydroxy-3-iodobenzonitrile Core
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Key Reactive Sites and Synthetic Potential.
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e The Aryl lodide Handle: This is arguably the most valuable site for molecular elaboration.
The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.qg.,
Palladium, Copper). This enables a vast array of cross-coupling reactions, allowing for the
precise installation of diverse functionalities at the 3-position.[5] This is the primary reason
for its utility in building libraries of drug-like molecules.

e The Phenolic Hydroxyl Group: The acidic proton can be easily removed, and the resulting
phenoxide is a potent nucleophile. This allows for straightforward O-alkylation (Williamson
ether synthesis) or O-acylation to introduce new side chains. The hydroxyl group can also
direct further electrophilic substitution if desired, although this is less common given the
presence of the iodide.

o The Nitrile Group: The nitrile is a stable and versatile functional group. It can be hydrolyzed
under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it
can be reduced to a primary amine, introducing a basic center into the molecule. It can also
participate in cycloaddition reactions, for example, with azides to form tetrazoles, a common
bioisostere for carboxylic acids in medicinal chemistry.

Applications in Research and Drug Discovery

The true value of 4-hydroxy-3-iodobenzonitrile is realized in its application as a scaffold for
generating novel compounds with potential biological activity.

o Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it serves as
an excellent starting point or "fragment” for building more complex and potent drug
candidates.

» Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted heterocyclic
or aromatic core that occupies the adenine-binding region of the kinase. The 4-hydroxy-3-
iodobenzonitrile scaffold provides an ideal platform for synthesizing libraries of potential
inhibitors, where the iodide position can be elaborated via Suzuki or other couplings to
explore the solvent-exposed region, and the phenol can be modified to form key hydrogen
bonds.

o Agrochemical Research: While the di-iodinated analog loxynil is a known herbicide that
inhibits photosynthesis,[4] the mono-iodinated version serves as a more specific building
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block for creating new agrochemical candidates with potentially different modes of action or
improved selectivity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 2296-23-3 is not widely
available, the hazards can be inferred from its structural components (iodophenol, nitrile).[6]

o Potential Hazards: Irritating to eyes, skin, and the respiratory system. May be harmful if
swallowed, inhaled, or absorbed through the skin.[6]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.[7]

« Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
Avoid generating dust. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-3-iodobenzonitrile (CAS 2296-23-3) is far more than a simple chemical. It is a
strategically designed building block that offers chemists a powerful toolkit for molecular
construction. Its three distinct functional groups provide a blueprint for sequential, controlled
modifications, making it an invaluable intermediate in the synthesis of complex organic
molecules. For researchers in drug development and materials science, mastering the
chemistry of this scaffold opens the door to a vast and diverse chemical space, accelerating the
discovery of novel and impactful compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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